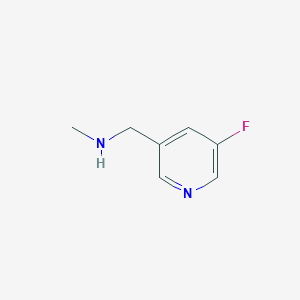

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine

Vue d'ensemble

Description

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of Selectfluor, a fluorinating agent, to achieve high yields of fluorinated pyridine derivatives .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs multi-component reactions and green chemistry principles to enhance efficiency and reduce environmental impact . These methods are designed to be atom-economical and eco-friendly, minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of agrochemicals and materials with improved properties.

Mécanisme D'action

The mechanism of action of 1-(5-Fluoropyridin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,3-Difluoropyridine

- 2,4-Difluoropyridine

Uniqueness

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical and biological properties. This positional isomerism can result in different reactivity patterns and biological activities compared to other fluorinated pyridines .

Activité Biologique

Overview

1-(5-Fluoropyridin-3-YL)-N-methylmethanamine, also known as vonoprazan, is a potassium-competitive acid blocker (P-CAB) that has garnered attention for its unique mechanism of action in inhibiting gastric acid secretion. This compound is particularly relevant in the treatment of acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). Its biological activity is characterized by several pharmacological properties that distinguish it from traditional proton pump inhibitors (PPIs).

Vonoprazan operates through a distinct mechanism compared to conventional PPIs. It competitively inhibits the potassium ion binding site of the proton pump (H+/K+ ATPase) in the gastric parietal cells, leading to a more rapid and sustained reduction in gastric acid secretion. This mechanism allows for effective acid control, particularly during nighttime and in patients with refractory conditions.

Efficacy in Acid Suppression

Research indicates that vonoprazan is significantly more effective than traditional PPIs in suppressing gastric acid secretion. A comparative study demonstrated that vonoprazan provides a more rapid onset of action and a longer duration of effect than lansoprazole, a commonly used PPI. The study highlighted:

- Rapid Acid Suppression: Vonoprazan achieves peak acid suppression within hours, compared to the delayed effect of PPIs.

- Sustained Effect: It maintains acid suppression over extended periods, making it suitable for patients requiring consistent control of gastric acidity.

Comparison of Efficacy

| Compound | Onset of Action | Duration of Action | Indications |

|---|---|---|---|

| Vonoprazan | Rapid (hours) | Long (24 hours) | Peptic ulcers, GERD |

| Lansoprazole | Delayed (days) | Moderate (12-24 hours) | Peptic ulcers, GERD |

Biological Activity and Case Studies

Several studies have investigated the biological activity of vonoprazan, focusing on its pharmacokinetics, safety profile, and clinical efficacy.

Clinical Trials

- Phase III Trials : A pivotal trial assessed vonoprazan's effectiveness in treating peptic ulcers compared to lansoprazole. Results showed a higher healing rate at 8 weeks with vonoprazan (90%) versus lansoprazole (75%) .

- Safety Profile : In long-term studies, vonoprazan demonstrated a favorable safety profile with fewer adverse effects related to gastrointestinal disturbances compared to traditional PPIs. This was particularly noted in patients with chronic conditions requiring prolonged therapy.

- Real-World Evidence : Observational studies have indicated that patients treated with vonoprazan reported improved quality of life metrics due to better symptom control and fewer side effects .

Propriétés

IUPAC Name |

1-(5-fluoropyridin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-9-3-6-2-7(8)5-10-4-6/h2,4-5,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZVZSJLHZNQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.